molecular formula C9H13ClN2O2 B12705417 N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride CAS No. 81028-97-9

N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride

Cat. No.: B12705417
CAS No.: 81028-97-9
M. Wt: 216.66 g/mol
InChI Key: WJZFVXOOYDREFR-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride is a chemical compound with a unique structure that combines an aminoethyl group and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride typically involves the reaction of 4-hydroxybenzoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the monohydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the hydroxybenzamide moiety can participate in various chemical interactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-acrylamide
  • N-(2-Aminoethyl)-p-chlorobenzamide

Uniqueness

N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

81028-97-9

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

N-(2-aminoethyl)-4-hydroxybenzamide;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c10-5-6-11-9(13)7-1-3-8(12)4-2-7;/h1-4,12H,5-6,10H2,(H,11,13);1H

InChI Key

WJZFVXOOYDREFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)O.Cl

Origin of Product

United States

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